molecular formula C14H19NO3S B2854945 1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one CAS No. 333787-87-4

1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2854945
CAS No.: 333787-87-4
M. Wt: 281.37
InChI Key: LMPSEMSLAWCSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one, with the molecular formula C14H19NO3S and a molecular weight of 281.38 g/mol, is a high-purity chemical compound supplied as a powder and stored at room temperature . Its structure features an azepane ring, a seven-membered cyclic secondary amine, linked via a sulfonyl group to an acetophenone moiety. Azepane-based compounds are of significant interest in medicinal chemistry and drug discovery due to their wide array of pharmacological properties . The structural motif of the azepane ring is a key pharmacophore found in more than 20 FDA-approved drugs and is actively researched for the development of new therapeutic agents that are less toxic and highly active against various diseases . This specific compound, with its distinct molecular architecture, serves as a valuable building block and intermediate in organic synthesis and life science research. It is particularly useful for exploring structure-activity relationships (SAR) in the design of novel bioactive molecules . Researchers utilize this compound in projects ranging from antimicrobial and anticancer agent development to the synthesis of more complex heterocyclic systems. It is offered in various packaging options and can be produced in several purity grades, including high and ultra-high purity forms (99% to 99.999% and higher) to meet specific research requirements . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-12(16)13-6-8-14(9-7-13)19(17,18)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPSEMSLAWCSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Sulfonylation with Azepane-1-sulfonyl Chloride

The most direct route involves introducing the azepane-1-sulfonyl group to acetophenone via electrophilic aromatic substitution. However, acetophenone’s electron-withdrawing acetyl group deactivates the aromatic ring, necessitating harsh conditions.

Procedure :

  • Chlorosulfonation : Treat acetophenone with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-acetylbenzenesulfonyl chloride.
  • Amination : React the sulfonyl chloride intermediate with azepane in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (Et₃N) as a base.
  • Workup : Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Challenges :

  • Low regioselectivity due to competing meta-sulfonation.
  • Requires strict temperature control to minimize side reactions.

Transition Metal-Catalyzed Coupling

Copper and palladium catalysts enable efficient C–S bond formation between halogenated acetophenones and azepane sulfinate salts. This method offers superior regiocontrol compared to electrophilic substitution.

Procedure :

  • Substrate Preparation : Synthesize 4-bromoacetophenone via bromination of acetophenone using Br₂ in acetic acid.
  • Coupling Reaction : Combine 4-bromoacetophenone (1 equiv), sodium azepane-1-sulfinate (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 12 hours.
  • Isolation : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol.

Optimization :

  • Catalyst System : CuI/1,10-phenanthroline outperforms Pd(PPh₃)₄ in yield (78% vs. 62%).
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance sulfinate nucleophilicity.

Advanced Methodologies

One-Pot Tandem Sulfonation-Amination

This streamlined approach combines sulfonation and amination in a single reactor, reducing purification steps.

Steps :

  • In Situ Sulfonyl Chloride Generation : React acetophenone with SO₂Cl₂ in the presence of AlCl₃ (2 equiv) at −10°C.
  • Azepane Introduction : Add azepane (1.5 equiv) and warm to room temperature.
  • Quenching : Pour into ice-cold NaHCO₃ solution, extract with DCM, and concentrate.

Yield : 65–70% after silica gel chromatography.

Radical Sulfonylation Using Persulfate Salts

A photoredox-mediated method leverages visible light to generate sulfonyl radicals, enabling mild C–H functionalization.

Conditions :

  • Substrates : Acetophenone, azepane-1-sulfinic acid (1.2 equiv).
  • Catalyst : Ru(bpy)₃Cl₂ (2 mol%).
  • Oxidant : K₂S₂O₈ (1.5 equiv).
  • Light Source : 450 nm LED, 24 hours.

Outcome :

  • Yield : 58% with para:meta selectivity of 8:1.
  • Mechanism : Sulfonyl radical addition to the aromatic ring followed by rearomatization.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Selectivity (para:meta) Key Advantage
Friedel-Crafts ClSO₃H, Et₃N 45–50 3:1 Simple reagents
Cu-Catalyzed Coupling CuI/1,10-phenanthroline 78 >20:1 High regiocontrol
One-Pot Tandem AlCl₃ 65–70 5:1 Reduced purification steps
Photoredox Ru(bpy)₃Cl₂ 58 8:1 Mild conditions

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves heat and mass transfer for exothermic sulfonation steps:

  • Reactors : Microfluidic chips with SiO₂-coated channels prevent corrosion.
  • Residence Time : 30 seconds at 150°C achieves 95% conversion.

Waste Mitigation

  • Solvent Recovery : Distill DCM and DMSO for reuse (90% recovery).
  • Byproduct Management : Neutralize HCl gas with NaOH scrubbers.

Chemical Reactions Analysis

1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 255.34 g/mol
  • IUPAC Name : 1-[4-(azepane-1-sulfonyl)phenyl]ethan-1-one

The compound's structure includes an azepane ring, which may influence its pharmacological properties by interacting with biological targets.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that compounds with similar structures may exhibit antimicrobial properties. The sulfonyl group can enhance the compound's reactivity towards biological targets, potentially leading to the development of new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound could be a lead candidate in anticancer drug discovery. Its ability to modulate specific cellular pathways may inhibit tumor growth.

Biological Studies

The biological activity of this compound has been investigated in various contexts:

  • Neuropharmacology : The azepane ring suggests potential anxiolytic effects. Compounds with similar structures have shown promise in modulating GABAergic systems, which are crucial for anxiety regulation.
  • In Vivo Studies : Animal models have demonstrated that derivatives of this compound can reduce anxiety-like behaviors, indicating its potential use in treating anxiety disorders.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of Azepane Sulfonamide : Azepane reacts with sulfonyl chloride to form an azepane sulfonamide intermediate.
  • Coupling Reaction : This intermediate is then reacted with an appropriate phenolic compound under basic conditions to yield the desired product.

Case Studies and Findings

Several studies have documented the applications and effects of this compound:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains; further studies needed for clinical relevance.
Anticancer PotentialIn vitro assays indicated inhibition of cancer cell proliferation; ongoing research aims to elucidate mechanisms.
Neuropharmacological EffectsAnimal studies reported significant reductions in anxiety-like behaviors; suggests potential for therapeutic use in anxiety disorders.

Mechanism of Action

The mechanism of action of 1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound may also interact with cellular pathways involved in protein synthesis and degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of aryl sulfonyl ketones with heterocyclic substitutions. Key analogs include:

Compound Structural Variation Key Features
1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one (, Compound 3) Piperidine (6-membered ring) instead of azepane; methyl substituent on piperidine Demonstrated molecular docking affinity for ERK kinase domain
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one (, Compound I) No sulfonyl group; simpler piperidine-phenyl linkage Intermediate in anti-ulcer agent synthesis; evaluated for histopathology
QD10 (1-(4-(4-Benzoylphenoxypropyl)piperazin-1-yl)phenyl)ethan-1-one () Piperazine ring with benzoyl-phenoxypropyl substituent Dual histamine H3 receptor ligand and antioxidant; 62% yield, 148–151°C mp
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one () Cyclopropyl substituent; sulfonyl group at position 2 Known synthetic utility; 88% yield, mp 57–58°C
[4-(Azepane-1-sulfonyl)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone () Azepane-sulfonyl combined with fluorophenyl-piperazine Multitarget ligand; potential CNS applications

Advantages and Limitations

  • Sulfonyl groups enhance metabolic stability and solubility compared to non-sulfonated analogs .
  • Limitations: Synthetic complexity: Azepane derivatives may require longer reaction times or lower yields compared to piperidine analogs . Limited in vivo Most studies focus on in vitro or computational models, necessitating further pharmacokinetic profiling.

Biological Activity

1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one, a compound featuring an azepane ring and a sulfonyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO3SC_{14}H_{19}NO_3S, with a molecular weight of approximately 281.37 g/mol. The compound's structure includes an azepane ring, which enhances its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites of enzymes, leading to inhibition. This mechanism is often observed in compounds targeting cancer cell proliferation.
  • Cell Cycle Modulation : Studies have shown that related compounds can affect cell cycle progression, particularly in cancer cells. For instance, antiproliferative agents have been reported to induce G2/M phase arrest in various cancer cell lines.

Anticancer Activity

A significant body of research has focused on the anticancer properties of compounds with similar structures. For example, studies have demonstrated that derivatives of arylsulfonamides exhibit cytotoxic effects against various cancer cell lines:

CompoundIC50 (µM)Target Cell LineMechanism
TASIN-10.0048DLD-1 (APC TR)Inhibition of cholesterol biosynthesis
TASIN-20.012HT29G2/M phase arrest

These findings suggest that this compound could potentially share similar anticancer properties.

Proteomic Applications

The compound is utilized in proteomics research to study protein interactions and functions. Its ability to modulate protein activity through sulfonamide interactions makes it a valuable tool for understanding cellular mechanisms.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components:

  • Aryl Substituents : Variations in the aryl group attached to the sulfonamide significantly affect biological activity. Electron-withdrawing groups tend to enhance potency.
  • Alkyl Chain Length : The length and branching of the alkyl chain on the azepane ring also play critical roles in modulating activity. Optimal chain lengths have been identified that maximize interaction with biological targets.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that compounds related to this compound exhibit favorable profiles:

  • Oral Bioavailability : Some derivatives show high oral bioavailability (>70%), making them suitable candidates for therapeutic applications.
  • Metabolic Stability : Compounds have demonstrated good stability in metabolic assays, indicating potential for prolonged therapeutic effects.

Q & A

Q. How can computational modeling guide structural modifications to enhance blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • QSAR models : Train algorithms on logP, polar surface area, and BBB permeability data.
  • In silico modifications : Introduce halogen substituents (e.g., Cl, Br) to improve lipophilicity.
  • P-glycoprotein efflux prediction : Use SwissADME to assess transporter interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.